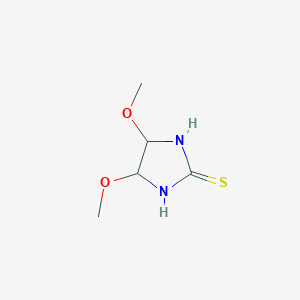

4,5-Dimethoxyimidazolidine-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxyimidazolidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S/c1-8-3-4(9-2)7-5(10)6-3/h3-4H,1-2H3,(H2,6,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFSOAMKSAADIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(NC(=S)N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295325 | |

| Record name | 4,5-Dimethoxy-2-imidazolidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3891-26-7 | |

| Record name | 4,5-Dimethoxy-2-imidazolidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3891-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethoxy-2-imidazolidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 4,5 Dimethoxyimidazolidine 2 Thione

Established Synthetic Routes for Imidazolidine-2-thiones

Condensation Reactions with Thiourea (B124793) Derivatives

A primary and widely utilized method for the synthesis of the imidazolidine-2-thione scaffold is the condensation reaction of thiourea or its derivatives with α-dicarbonyl compounds. A common approach involves the acid-catalyzed cyclocondensation of N,N'-disubstituted thioureas with glyoxal (B1671930), which yields N,N'-disubstituted-4,5-dihydroxy-imidazolidin-2-thiones. This reaction proceeds by the initial nucleophilic attack of the nitrogen atoms of thiourea on the carbonyl carbons of glyoxal, followed by cyclization and dehydration to form the dihydroxy derivative.

Another variation of this condensation reaction employs benzil (B1666583) and its derivatives as the α-dicarbonyl component, reacting with thiourea derivatives in the presence of a strong base. Mechanistic studies involving 1,3-dimethylthiourea and benzil have shown that this reaction proceeds to form 4,5-dihydroxy-1,3-dimethyl-4,5-diphenyltetrahydroimidazole-2-thione rsc.org. The reaction mechanism is believed to involve the formation of a diol intermediate which then cyclizes.

| Reactants | Catalyst/Conditions | Product | Yield (%) |

| N,N'-Disubstituted Thiourea, Glyoxal | Acidic | N,N'-Disubstituted-4,5-dihydroxy-imidazolidin-2-thione | Varies |

| 1,3-Dimethylthiourea, Benzil | Alkaline | 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenyltetrahydroimidazole-2-thione | Not Specified |

| Thiourea, Benzil | Alkaline | 3a,7a-Diphenyltetrahydroimidazo[4,5-d]imidazole-2,5-dithione and thiohydantoin | Not Specified |

NHC/Base-Promoted Domino Reactions for Imidazolidine-2-thiones

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of imidazolidine-2-thiones. A notable example is the NHC/base-promoted domino reaction for the synthesis of 5-hydroxy-imidazolidine-2-thione derivatives rsc.orgmdpi.comresearchgate.net. This process involves the in situ generation of benzylidenethiourea acceptors from α-sulfonylamines, which are then intercepted by an NHC-activated aldehyde.

The mechanism commences with the NHC catalyst deprotonating to form the active carbene. This carbene then adds to an aldehyde, which, after a proton transfer, forms the key Breslow intermediate. This nucleophilic intermediate attacks the benzylidenethiourea in an aza-benzoin type reaction. The resulting adduct then undergoes an intramolecular aza-acetalization in a one-pot fashion to yield the final 5-hydroxy-imidazolidine-2-thione product. A thiazolium salt/triethylamine system has been shown to be effective in promoting this domino sequence, providing good yields and high diastereoselectivities rsc.orgresearchgate.net.

| Aldehyde | α-Sulfonylamine Precursor | Catalyst System | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Aromatic Aldehydes | Varied Benzylidenethiourea Precursors | Thiazolium salt / Triethylamine | 5-Hydroxy-imidazolidine-2-thione derivatives | 45-97 | up to 99:1 |

Cyclization Strategies from Diamines and Isothiocyanates

The direct cyclization of vicinal diamines with a one-carbon synthon is a fundamental approach to constructing the imidazolidine-2-thione ring. A classic example is the reaction of ethylenediamine (B42938) with carbon disulfide. This reaction typically proceeds in a basic medium or with a heterogeneous catalyst like a ZnO/Al2O3 composite at elevated temperatures scialert.net. The mechanism involves the initial formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to afford the imidazolidine-2-thione.

A more general strategy involves the reaction of 1,2-diamines with isothiocyanates. This approach allows for the introduction of various substituents on the nitrogen atoms of the resulting imidazolidine-2-thione. The reaction is initiated by the nucleophilic attack of one of the amino groups of the diamine on the electrophilic carbon of the isothiocyanate. This is followed by an intramolecular cyclization where the second amino group attacks the thiocarbonyl carbon, leading to the formation of the five-membered ring after the elimination of a small molecule, typically an amine or hydrogen sulfide, depending on the specific isothiocyanate used. Another related method involves the treatment of a 1,2-diaminopropane (B80664) derivative with 1,1'-thiocarbonyldiimidazole (B131065) to produce the corresponding imidazolidine-2-thione scialert.net.

Microwave-Assisted Synthetic Approaches

Microwave irradiation has been successfully employed to accelerate the synthesis of imidazolidine-2-thiones and related heterocyclic compounds, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods nih.govsemanticscholar.org. For instance, the synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one derivatives from benzil and thiourea has been efficiently carried out using microwave heating.

In the synthesis of N,N'-disubstituted-4,5-dihydroxy-imidazolidine-2-thiones, microwave-assisted methods have been shown to be advantageous. While the final products are the same as those obtained through classical heating, the reaction times are considerably shorter. Optimal conditions for the microwave synthesis of certain N,N'-disubstituted-4,5-dihydroxy-imidazolidine-2-thiones have been identified as 200 W power for 15 minutes at 125°C.

| Reactants | Method | Reaction Time | Yield (%) |

| Benzil, Thiourea derivatives | Microwave-assisted | Shorter than conventional | Moderate to good |

| N,N'-disubstituted thiourea, Glyoxal | Microwave-assisted | 15 min | Varies |

| Aromatic aldehydes, Thiosemicarbazides, Maleic anhydride | Microwave-assisted | 6-12 min | 45-82 |

Specific Synthesis Pathways for 4,5-Dimethoxyimidazolidine-2-thione

O-Alkylation of 4,5-Dihydroxyimidazolidine-2-thione (B3052150) Precursors

The synthesis of this compound is achieved through the O-alkylation of its precursor, 4,5-dihydroxyimidazolidine-2-thione (DHIT). This precursor is first synthesized by the condensation of thiourea and a 40% aqueous solution of glyoxal. The pH of the solution is adjusted to 5, and the reaction is stirred at 50°C for 30 minutes, resulting in a mixture of cis- and trans-4,5-dihydroxyimidazolidine-2-thione with a 50% yield, with the trans isomer being predominant mdpi.com.

The subsequent O-alkylation to form this compound is carried out by reacting trans-4,5-dihydroxyimidazolidine-2-thione with methanol (B129727) in an acidic medium mdpi.com. Specifically, concentrated hydrochloric acid is added to a mixture of the dihydroxy precursor, water, and methanol to adjust the pH to 2. The mixture is then stirred at 50°C for 60 minutes. Upon cooling, the product precipitates and is isolated by filtration. This process yields a mixture of cis- and trans-4,5-dimethoxyimidazolidine-2-thione in a 1:18 ratio with a 45% yield mdpi.com. Similar procedures can be employed using other alcohols, such as ethanol, propanol, and butanol, to yield the corresponding 4,5-dialkoxyimidazolidine-2-thiones.

| Precursor | Alkylating Agent | Catalyst/Conditions | Product | Yield (%) |

| trans-4,5-Dihydroxyimidazolidine-2-thione | Methanol | HCl (pH 2), 50°C, 60 min | Mixture of cis- and trans-4,5-Dimethoxyimidazolidine-2-thione | 45 |

| trans-4,5-Dihydroxyimidazolidine-2-thione | Ethanol | HCl (pH 2-4), 50°C, 60 min | 4,5-Diethoxyimidazolidine-2-thione | Not Specified |

| trans-4,5-Dihydroxyimidazolidine-2-thione | Propanol | HCl (pH 2-4), 50°C, 60 min | 4,5-Dipropoxyimidazolidine-2-thione | Not Specified |

| trans-4,5-Dihydroxyimidazolidine-2-thione | Butanol | HCl (pH 2-4), 50°C, 60 min | 4,5-Dibutoxyimidazolidine-2-thione | Not Specified |

Reaction Mechanisms and Pathway Elucidation

The formation and transformation of this compound involve complex reaction pathways, including intramolecular cyclization, and are subject to kinetic control. The elucidation of these mechanisms is crucial for optimizing synthetic protocols and understanding the compound's chemical behavior.

Investigation of Intramolecular Cyclization Mechanisms

The synthesis of the precursor, 4,5-dihydroxyimidazolidine-2-thione, is achieved through the condensation of thiourea and glyoxal. This reaction proceeds via an intramolecular cyclization mechanism. The process is initiated by the nucleophilic attack of the sulfur atom of thiourea on the carbonyl carbon of glyoxal, followed by a series of proton transfer and cyclization steps to form the five-membered imidazolidine (B613845) ring.

The subsequent conversion to this compound involves the O-methylation of the dihydroxy precursor. This reaction is typically carried out in the presence of an acid catalyst and a methylating agent, such as methanol. The mechanism involves the protonation of the hydroxyl groups, followed by nucleophilic substitution by methanol to yield the dimethoxy derivative. The stereochemistry of the final product, whether cis or trans, is influenced by the reaction conditions and the stereochemistry of the dihydroxy precursor.

While detailed mechanistic studies specifically for the intramolecular cyclization leading to this compound are not extensively documented, the fundamental principles of imidazolidine ring formation from aldehydes and thioureas provide a solid framework for understanding this transformation. The reaction is a well-established method for the synthesis of various imidazolidine derivatives.

Kinetic Studies of Formation Reactions

Kinetic studies provide valuable insights into the reaction rates and the factors that influence them. A study on the synthesis of the precursor, 4,5-dihydroxyimidazolidine-2-thione, from thiourea and glyoxal has been conducted using High-Performance Liquid Chromatography (HPLC) to monitor the concentrations of reactants and products over time tsu.ru.

The kinetic model developed from this study describes the rates of formation of 4,5-dihydroxyimidazolidine-2-thione and the consumption of thiourea. The formation of byproducts such as imidazole-2-thiones and 4,5-dihydroxyimidazolidin-2-one (B1345477) was also considered in the kinetic analysis tsu.ru. The following table summarizes the key reactants and conditions for the synthesis of the dihydroxy precursor.

| Reactant 1 | Reactant 2 | Product | Method of Study |

| Thiourea | Glyoxal | 4,5-Dihydroxyimidazolidine-2-thione | HPLC, NMR tsu.ru |

Transformation Pathways Involving C-S and C-N Bond Rearrangements

The imidazolidine-2-thione core is a stable heterocyclic system; however, under certain conditions, rearrangements involving the cleavage and formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds can occur.

C-S Bond Transformations: The thione group (C=S) in this compound can exhibit thione-thiol tautomerism, although the thione form is generally more stable. The sulfur atom can act as a nucleophile, participating in reactions such as alkylation to form S-alkyl derivatives (isothiouronium salts). While significant rearrangements of the C-S bond within the ring are not commonly observed under normal conditions, reactions that lead to the cleavage of this bond can occur under more drastic conditions, such as strong reducing or oxidizing environments.

C-N Bond Transformations: The C-N bonds within the imidazolidine ring are generally stable. However, synthetic methodologies for imidazolidine derivatives can involve the formation and cleavage of C-N bonds. For instance, the synthesis of the imidazolidine ring itself is a key C-N bond-forming reaction. Ring-opening reactions, which would involve the cleavage of a C-N bond, can be induced under specific hydrolytic or reductive conditions, though this is not a typical transformation pathway for this class of compounds under standard laboratory conditions. The stability of the cyclic structure is a key feature of the imidazolidine-2-thione scaffold.

Advanced Spectroscopic and Crystallographic Characterization of 4,5 Dimethoxyimidazolidine 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of 4,5-dimethoxyimidazolidine-2-thione in solution. mdpi.com Analysis of both proton (¹H) and carbon-13 (¹³C) spectra, including one-dimensional (1D) and two-dimensional (2D) experiments, allows for unambiguous assignment of all atoms and confirmation of the compound's constitution and isomeric form.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methine (CH), methoxy (B1213986) (OCH₃), and amine (NH) groups. While specific experimental data for this compound is not widely published, the chemical shifts can be reliably predicted based on its structural analogue, 4,5-dihydroxyimidazolidine-2-thione (B3052150), and its O-alkylated derivatives. mdpi.com

The methine protons (H-4 and H-5) are anticipated to appear as a singlet or doublet in the range of δ 4.7–5.0 ppm. The protons of the two methoxy groups would yield a sharp singlet at approximately δ 3.3–3.5 ppm. The two protons attached to the nitrogen atoms (N-H) are expected to produce a broad singlet further downfield, typically above δ 8.5 ppm, with a chemical shift that can be sensitive to solvent and concentration. mdpi.commsu.edu

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of related compounds. mdpi.com

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH | >8.5 | Broad Singlet |

| CH (C4-H, C5-H) | 4.7 - 5.0 | Singlet / Doublet |

Carbon-13 NMR (¹³C NMR) Spectroscopic Fingerprinting

The ¹³C NMR spectrum provides a unique fingerprint for this compound, with signals corresponding to the three distinct carbon environments: the thiocarbonyl carbon (C=S), the methine carbons (C-4 and C-5), and the methoxy carbons (-OCH₃). Data from the precursor, 4,5-dihydroxyimidazolidine-2-thione (DHIT), shows that the C=S carbon resonates significantly downfield, a characteristic feature of thiones. mdpi.comresearchgate.net Upon O-alkylation, the methine carbons experience a downfield shift. mdpi.com

For this compound, the thiocarbonyl carbon (C-2) is expected in the δ 181–184 ppm region. The methine carbons (C-4 and C-5) are predicted to be in the δ 85–91 ppm range, while the methoxy carbons should appear around δ 55–60 ppm. mdpi.comlibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Isomers Predicted values are based on analysis of cis/trans isomers of 4,5-dihydroxyimidazolidine-2-thione. mdpi.comresearchgate.net

| Carbon Atom | Isomer | Predicted Chemical Shift (ppm) |

|---|---|---|

| C=S (C-2) | cis | ~181.5 |

| trans | ~182.5 | |

| CH (C-4, C-5) | cis | ~80 - 85 |

| trans | ~87 - 91 |

Elucidation of Isomerism (cis/trans) via NMR

The substituted imidazolidine (B613845) ring of this compound can exist as two geometric isomers: cis, where the two methoxy groups are on the same side of the ring, and trans, where they are on opposite sides. researchgate.net NMR spectroscopy is instrumental in identifying and distinguishing between these two forms.

Studies on the precursor, 4,5-dihydroxyimidazolidine-2-thione, have established a clear trend. The chemical shifts of the methine carbons (C-4 and C-5) are specific to the geometric isomer. Notably, the methine carbons of the cis isomer are observed at a higher field (more shielded, lower ppm value) compared to the trans isomer. mdpi.comresearchgate.net For the dihydroxy analog, the cis methine carbons appear at δ 79.95 ppm, whereas the trans carbons are found at δ 87.22 ppm. mdpi.comresearchgate.net A similar upfield shift for the cis isomer is expected for this compound, making the ¹³C NMR spectrum a definitive tool for stereochemical assignment.

Influence of Substituents on NMR Spectral Signatures

The chemical shifts observed in the NMR spectra of imidazolidine-2-thione derivatives are highly sensitive to the nature and position of substituents on the ring. mdpi.com The introduction of the two methoxy groups at the C-4 and C-5 positions in this compound has a pronounced effect compared to the unsubstituted imidazolidine-2-thione.

The oxygen atoms of the methoxy groups are strongly electronegative, leading to a significant deshielding (downfield shift) of the attached C-4 and C-5 carbons. organicchemistrydata.orglibretexts.org This effect is clearly observed when comparing the C-4/C-5 shifts of the parent dihydroxy compound (DHIT) with its O-alkylated derivatives. mdpi.com For instance, O-butylation of DHIT shifts the C-4/C-5 signal from δ 87.22 ppm in the trans-dihydroxy form to δ 90.99 ppm in the trans-dibutoxy form. mdpi.com A similar downfield shift is expected upon O-methylation. The methoxy groups also introduce new, characteristic signals in both the ¹H and ¹³C NMR spectra, as detailed in the sections above.

Application of 1D and 2D NMR Techniques for Structural Confirmation

While 1D ¹H and ¹³C NMR provide primary structural information, two-dimensional (2D) NMR experiments are essential for unambiguous confirmation and complete signal assignment. researchgate.net Techniques such as COSY, HSQC, and HMBC are employed to map out the precise connectivity of the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would verify the coupling between the N-H and C-H protons of the imidazolidine ring, if any is resolved. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signal for the methoxy groups to the methoxy carbon signal and the methine proton signal to the C-4/C-5 carbon signal. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds). It is particularly crucial for confirming the placement of the methoxy groups. Correlations would be expected between the protons of the methoxy groups (¹H at ~3.4 ppm) and the methine carbons (¹³C at ~85-91 ppm), providing unequivocal evidence of the C-O-C linkage. mdpi.commdpi.com

Together, these 1D and 2D NMR techniques provide a comprehensive and definitive characterization of the molecular structure of this compound. mdpi.com

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the principal functional groups within the this compound molecule by detecting their characteristic vibrational frequencies. The IR spectrum is expected to be dominated by absorptions from the N-H, C-H, C-O, and C=S bonds.

The spectrum of the parent compound, imidazolidine-2-thione, shows characteristic bands for N-H stretching and bending, as well as vibrations of the thioamide group. rsc.org For this compound, the most significant additions to the spectrum are the bands associated with the methoxy groups. A strong, characteristic C-O stretching absorption, typical for ethers, is expected to appear in the 1150–1085 cm⁻¹ region. The C=S (thione) stretching vibration is generally weaker and appears at a lower wavenumber, often below 600 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine | N-H stretch | 3400 - 3200 | Medium-Strong |

| Alkane | C-H stretch | 3000 - 2850 | Medium |

| Thioamide | C=S stretch | ~1250 and <600 | Medium-Weak |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for the cis and trans isomers of this compound are not extensively detailed in publicly available literature, the analysis of its precursor, trans-4,5-dihydroxyimidazolidine-2-thione, provides critical insights into the expected molecular architecture.

The crystal structure is stabilized by a network of intermolecular hydrogen bonds. researchgate.net In the case of the dihydroxy precursor, these bonds form between the hydroxyl groups (O-H) and the sulfur atom of the thione group (C=S), as well as between the amine protons (N-H) and hydroxyl oxygen atoms. researchgate.net These interactions link the individual molecules into a stable, two-dimensional network. researchgate.net

For this compound, a similar envelope conformation of the five-membered ring is expected. The primary difference would be the replacement of hydroxyl groups with methoxy groups, which would alter the hydrogen bonding patterns and, consequently, the crystal packing.

Table 1: Representative Crystal Data for a Precursor, trans-4,5-Dihydroxyimidazolidine-2-thione. researchgate.net

| Parameter | Value |

| Chemical Formula | C₃H₆N₂O₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.1764 (10) |

| b (Å) | 6.5152 (13) |

| c (Å) | 8.8785 (18) |

| α (°) | 98.595 (3) |

| β (°) | 91.071 (3) |

| γ (°) | 102.494 (3) |

| Volume (ų) | 286.09 (10) |

| Z (molecules per cell) | 2 |

| Conformation | Envelope |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, which helps in confirming the elemental composition.

For the related compound 4,5-dihydroxyimidazolidine-2-thione, high-resolution analysis using electrospray ionization (ESI) in positive mode with a time-of-flight (TOF) detector has been reported. The protonated molecule [M+H]⁺ was observed with a found mass of 135.0223, which corresponds closely to the calculated mass for the formula C₃H₇N₂O₂S⁺. researchgate.net

For this compound (C₅H₁₀N₂O₂S), the expected exact mass of the neutral molecule is approximately 162.0463 g/mol . Therefore, the protonated molecule [M+H]⁺ would have a calculated m/z (mass-to-charge ratio) of approximately 163.0536. Observation of this ion via HRMS would provide strong evidence for the compound's identity.

The fragmentation of the molecular ion upon electron impact (EI) or collision-induced dissociation (CID) provides structural clues. Based on the structure of this compound and fragmentation patterns of similar heterocyclic thiones, a plausible fragmentation pathway can be proposed: sapub.org

Loss of a methoxy radical (•OCH₃): This would lead to a significant fragment ion at m/z [M-31]⁺.

Loss of formaldehyde (B43269) (CH₂O): Cleavage could result in the loss of a neutral formaldehyde molecule from a methoxy group, yielding a fragment at m/z [M-30]⁺.

Ring Cleavage: The imidazolidine ring itself can break apart. A characteristic cleavage might occur between the two carbon atoms bearing the methoxy groups, or adjacent to the thione group.

Loss of the thione group: Cleavage could lead to the loss of a thiocarbonyl group (CS) or related sulfur-containing fragments.

Table 2: Predicted High-Resolution Mass Data for this compound

| Species | Chemical Formula | Calculated m/z |

| Neutral Molecule [M] | C₅H₁₀N₂O₂S | 162.0463 |

| Protonated Molecule [M+H]⁺ | C₅H₁₁N₂O₂S⁺ | 163.0536 |

Chromatographic Separation Techniques for Isomeric Mixtures

The synthesis of this compound often results in a mixture of its cis and trans geometric isomers. mdpi.com Chromatographic techniques are essential for separating and quantifying these isomers.

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating the components of a mixture. For the resolution of the cis and trans isomers of this compound, an aqueous normal-phase HPLC method has proven effective. researchgate.net

This technique utilizes a polar stationary phase (like a non-bonded silica (B1680970) gel column) and a less polar mobile phase. In this specific application, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is used. researchgate.net The separation mechanism relies on the differential interaction of the isomers with the polar silica surface. The polarity differences between the cis and trans isomers, though subtle, are sufficient to cause them to travel through the column at different rates, thus enabling their separation.

Research has shown that by optimizing the ratio of acetonitrile to water in the mobile phase, a good resolution between the isomer peaks can be achieved. researchgate.net Key parameters in HPLC, such as the retention factor (k), which measures the retention of a compound, and the resolution (R), which indicates the degree of separation between two peaks, are used to evaluate the effectiveness of the separation. A study successfully separated the isomers, yielding distinct retention factors for each. researchgate.net

Table 3: Example HPLC Conditions for Isomer Separation of this compound. researchgate.net

| Parameter | Condition |

| HPLC Mode | Aqueous Normal-Phase |

| Stationary Phase | Non-bonded Silica Gel |

| Mobile Phase | Acetonitrile / Water mixture |

| Outcome | Successful separation of cis/trans isomers |

| Key Metrics | Retention Factor (k) and Resolution (R) |

Theoretical and Computational Chemistry Approaches to 4,5 Dimethoxyimidazolidine 2 Thione

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4,5-dimethoxyimidazolidine-2-thione. These methods provide a molecular-level understanding of its geometry, bonding, and the energetic landscape of its different spatial arrangements.

Geometry Optimization Methodologies

The geometry of cis and trans isomers of this compound has been optimized using quantum chemical calculations. mdpi.com These calculations are essential for determining the most stable three-dimensional structures of the molecule. By employing methods such as Density Functional Theory (DFT), researchers can accurately predict bond lengths, bond angles, and dihedral angles. For instance, calculations have been performed to understand the structural features of N- and O-derivatives of the related compound 4,5-dihydroxyimidazolidine-2-thione (B3052150) (DHIT), which provides a basis for understanding its dimethoxy analogue. mdpi.com The introduction of alkyl substituents at the N-position of the imidazolidine-2-thione ring leads to up-field shifts of the carbon atoms of the ring due to inductive effects. researchgate.net

Analysis of Intramolecular Hydrogen Bonding Interactions

While direct intramolecular hydrogen bonding is less prevalent in this compound compared to its hydroxylated precursor, the principles of such interactions are critical for understanding its conformational preferences and reactivity. mdpi.com In the parent compound, 4,5-dihydroxyimidazolidine-2-thione, the formation of intramolecular hydrogen bonds between the hydroxyl groups and the thione group is a key feature. mdpi.com The replacement of hydroxyl groups with methoxy (B1213986) groups eliminates these strong hydrogen bonds, which has a significant impact on the relative stability of the isomers. mdpi.com The analysis of intramolecular hydrogen bonding often involves examining interatomic distances and the nature of the orbitals involved. nih.govosti.gov This type of analysis reveals that intramolecular hydrogen bonds can be characterized as four-electron, three-center bonds. nih.govosti.gov

Energetic Comparisons of Stereoisomers

Quantum chemical calculations have shown that for this compound, the trans isomer is energetically more stable than the cis isomer. The energy of the cis-dimethyl ether is higher by 3.7 kcal/mol than that of the trans isomer. mdpi.com This energy difference is attributed to the breaking of intramolecular hydrogen bonds that would be present in the dihydroxy precursor. mdpi.com In contrast, for N-alkylated derivatives of 4,5-dihydroxyimidazolidine-2-thione, the cis isomers are found to have lower molecular energy than the trans isomers due to intramolecular hydrogen bonding between the two OH groups. mdpi.com This highlights the crucial role of the substituents in determining the most stable stereoisomer.

| Isomer Comparison | Energy Difference (kcal/mol) | More Stable Isomer |

| cis- vs. trans-4,5-Dimethoxyimidazolidine-2-thione | 3.7 | trans |

| N-alkylated cis- vs. N-alkylated trans-DHIT | Lower energy for cis | cis |

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms and energy profiles of chemical reactions involving this compound. These studies are instrumental in predicting the feasibility and outcomes of synthetic routes.

DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net This allows for the determination of the most energetically favorable reaction pathway. For example, in the synthesis of related heterocyclic compounds, DFT has been used to study the interaction of reactants and the formation of intermediates. researchgate.net The calculated energy gap (Egap) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key indicator of a molecule's chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com

Computational Modeling for Structure-Activity Relationship (SAR) Exploration

Computational modeling plays a vital role in exploring the structure-activity relationships (SAR) of this compound and its derivatives. These models help in understanding how molecular structure influences biological or chemical activity, guiding the design of new compounds with desired properties.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological or chemical activity. nih.govresearchgate.net The development of a QSAR model typically involves several steps: selecting a set of molecules with known activities, calculating molecular descriptors, dividing the data into training and test sets, and using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build and validate the model. researchgate.netnih.gov

Molecular descriptors used in QSAR studies can include constitutional, topological, geometrical, and electronic parameters. lew.ro For instance, the energy of the HOMO and LUMO are important quantum chemical descriptors that relate to a molecule's ability to donate or accept electrons. lew.ro The predictive power of a QSAR model is assessed through various statistical metrics, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. nih.govbrieflands.com A robust and predictive QSAR model can then be used to estimate the activity of new, unsynthesized compounds, thereby accelerating the discovery process. nih.gov

| Statistical Parameter | Description |

| R² (Correlation Coefficient) | Measures the goodness of fit of the model to the training set data. |

| Q² (Cross-validated R²) | Assesses the predictive ability of the model using internal validation. |

| MLR (Multiple Linear Regression) | A statistical method to model the linear relationship between a dependent variable and one or more independent variables. nih.gov |

| ANN (Artificial Neural Network) | A computational model inspired by the structure and function of biological neural networks, often used for non-linear modeling. nih.gov |

Comparative Molecular Field Analysis (CoMFA) and Similarity Indices Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D quantitative structure-activity relationship (3D-QSAR) methods used to correlate the biological activity of a series of compounds with their 3D shapes and electronic properties. nih.govnih.gov Although no specific CoMFA or CoMSIA studies on a series of this compound analogs are currently available in the literature, a hypothetical study would proceed as follows.

A training set of structurally similar molecules with varying substituent groups on the imidazolidine-2-thione core would be required, along with their experimentally determined biological activities (e.g., inhibitory concentrations). The molecules would be aligned based on a common substructure.

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around each molecule. The resulting data is then subjected to Partial Least Squares (PLS) analysis to generate a model that predicts activity. The results are often visualized as 3D contour maps, indicating regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

CoMSIA , in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more detailed and interpretable model of the structure-activity relationship. nih.gov

Hypothetical CoMFA/CoMSIA Data for a Series of Imidazolidine-2-thione Analogs:

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Field Contribution |

| CoMFA | 0.650 | 0.910 | 0.720 | Steric: 55%, Electrostatic: 45% |

| CoMSIA | 0.710 | 0.935 | 0.780 | Steric: 25%, Electrostatic: 30%, Hydrophobic: 20%, H-bond Donor: 15%, H-bond Acceptor: 10% |

This table represents hypothetical data to illustrate the potential output of CoMFA and CoMSIA studies. Actual data would depend on experimental results.

The analysis of these contour maps could guide the synthesis of new, more potent derivatives of this compound by indicating optimal substitutions on the scaffold. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability. nih.govnih.gov An MD simulation of this compound would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules) and calculating the forces acting on each atom to predict its motion. nih.gov

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Radius of Gyration (Rg): To understand the compactness of the molecule.

Solvent Accessible Surface Area (SASA): To determine the exposure of the molecule to the solvent. nih.gov

Hypothetical MD Simulation Parameters for this compound:

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total duration of the simulation. |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 bar | Atmospheric pressure. |

| Force Field | AMBER/GAFF | A set of parameters to describe the potential energy of the system. |

This table represents a typical setup for an MD simulation. The results would provide detailed information on the conformational landscape of the molecule.

By understanding the accessible conformations of this compound, researchers can gain insights into its potential binding modes with target proteins, a critical step in rational drug design. mdpi.com

Applications of 4,5 Dimethoxyimidazolidine 2 Thione in Advanced Organic Synthesis

Precursor Role in Heterocyclic Compound Synthesis

The reactivity of 4,5-dimethoxyimidazolidine-2-thione makes it an excellent starting material for the synthesis of various heterocyclic compounds. The presence of the reactive thiourea (B124793) unit and the methoxy (B1213986) groups, which can be hydrolyzed to hydroxyl groups, allows for a range of chemical transformations.

Synthesis of Semithioglycolurils and Semithiobambusurils

A significant application of this compound (DMIT) is in the synthesis of semithioglycolurils. These compounds are prepared through the condensation reaction of DMIT or its hydrolyzed analogue, 4,5-dihydroxyimidazolidine-2-thione (B3052150) (DHIT), with ureas. For instance, the reaction of DMIT with various alkylureas in the presence of hydrochloric acid yields 1-substituted semithioglycolurils. The reaction conditions, such as pH and temperature, can be optimized to achieve good yields of the desired products.

The general reaction involves the acid-catalyzed hydrolysis of the methoxy groups of DMIT to form the more reactive dihydroxy intermediate, which then condenses with the urea. This approach has been utilized to synthesize a variety of trisubstituted semithioglycolurils.

Furthermore, semithioglycolurils can serve as macrocyclic hosts and have been used as scaffolds in the synthesis of larger, more complex structures known as semithiobambusurils. While the direct synthesis of semithiobambusurils from this compound is not extensively detailed, the formation of semithioglycoluril precursors is a critical step towards these larger macrocycles.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound (DMIT) | Ethylurea | HCl (pH 1), 76-80 °C | 1-Ethylsemithioglycoluril | scielo.org.mx |

| This compound (DMIT) | Alkylureas | Acidic conditions | 1-Alkylsemithioglycolurils | scielo.org.mx |

Derivatization to Thiohydantoins

Thiohydantoins are a class of heterocyclic compounds with a wide range of biological activities. The derivatization of this compound to thiohydantoins is not a commonly reported transformation in the scientific literature. The typical synthesis of thiohydantoins involves the reaction of α-amino acids with isothiocyanates or the condensation of thiourea with α-amino acids. While this compound is a cyclic derivative of thiourea, its direct conversion to a thiohydantoin structure would require significant ring transformation, and such a pathway has not been prominently documented.

Utility as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. While sulfur-containing heterocycles, such as oxazolidine-2-thiones and thiazolidine-2-thiones, have been successfully employed as chiral auxiliaries in various asymmetric transformations, the use of this compound for this purpose is not well-established in the literature. The chiral nature of the 4- and 5-positions suggests potential for stereochemical control, but its application as a recoverable and effective chiral auxiliary in asymmetric synthesis has not been extensively explored or reported. The focus in the field has largely been on other sulfur-containing chiral auxiliaries that have demonstrated high levels of diastereoselectivity in a broad range of reactions.

Ligand Chemistry for Metal Complexation and Catalysis

The thiocarbonyl group and the nitrogen atoms of the imidazolidine (B613845) ring in this compound make it a potential ligand for metal coordination. The soft sulfur donor and the hard nitrogen donors can coordinate to a variety of transition metals, leading to the formation of stable complexes with potential applications in catalysis.

Coordination Chemistry with Transition Metals

The coordination chemistry of imidazolidine-2-thione and its derivatives with transition metals has been investigated. These ligands can coordinate to metals through the sulfur atom, the nitrogen atoms, or a combination of both, acting as monodentate or bidentate ligands. The coordination mode often depends on the metal center, its oxidation state, and the other ligands present in the coordination sphere.

While specific studies on the coordination complexes of this compound are not abundant, the general principles of imidazolidine-2-thione coordination can be inferred. For instance, iron complexes of related imidazole (B134444) thione ligands have been studied in the context of their antioxidant properties, where the thione ligand can undergo sacrificial oxidation to protect the metal center. It is plausible that this compound could form similar complexes with transition metals like iron, copper, and zinc.

| Metal Ion | Potential Coordination Modes | Potential Applications | Reference |

|---|---|---|---|

| Fe(II)/Fe(III) | S-coordination | Antioxidant systems, Catalysis | nih.gov |

| Cu(I)/Cu(II) | S-coordination, N,S-chelation | Catalysis, Bioinorganic modeling | nih.gov |

| Zn(II) | S-coordination | Structural roles in metalloenzymes | nih.gov |

In Situ Generated Ligands in Metal-Mediated Reactions

The concept of generating a ligand in situ during a metal-mediated reaction is a powerful strategy in catalysis. This approach can avoid the often-tedious synthesis and purification of the ligand itself. While there is potential for this compound to act as a precursor to an in situ generated ligand, for example, through hydrolysis of the methoxy groups to reveal coordinating hydroxyl groups alongside the thiocarbonyl, this specific application is not extensively documented in the scientific literature. The research in this area has primarily focused on other types of ligands that can be readily generated and are effective in a wide range of catalytic transformations.

Supramolecular Assemblies and Applications in Advanced Materials Science

Design and Characterization of Supramolecular Architectures

The design of supramolecular architectures relies on the principles of molecular recognition, where non-covalent interactions guide the spontaneous organization of molecules into well-defined, stable structures. In the case of 4,5-Dimethoxyimidazolidine-2-thione and its analogues, hydrogen bonding plays a pivotal role in this process.

In the crystal structure of trans-4,5-Dihydroxyimidazolidine-2-thione, the molecules are interconnected through a network of intermolecular hydrogen bonds. The hydroxyl groups (O-H) and the amine groups (N-H) act as hydrogen bond donors, while the sulfur atom of the thione group and the oxygen atoms of the hydroxyl groups serve as acceptors. These interactions lead to the formation of a stable, two-dimensional network. researchgate.net The key hydrogen bonds observed in the crystal structure of trans-4,5-Dihydroxyimidazolidine-2-thione are detailed in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| O-H···S | 0.82 | 2.44 | 3.245(3) | 167 |

| N-H···O | 0.82 | 2.42 | 3.238(3) | 175 |

| O-H···O | 0.86 | 2.35 | 3.004(2) | 133 |

Data sourced from a study on the crystal structure of trans-4,5-Dihydroxyimidazolidine-2-thione. researchgate.net

These hydrogen-bonding patterns are fundamental to the stability of the crystal lattice and are indicative of the types of supramolecular synthons that can be expected in derivatives such as this compound.

This compound serves as a valuable building block for more complex supramolecular structures. It is a key precursor in the synthesis of semi-thioglycolurils and semi-thiobambusurils. mdpi.com These larger macrocyclic molecules exhibit sophisticated molecular recognition properties, capable of binding to specific guest molecules through a combination of hydrogen bonding, van der Waals forces, and other non-covalent interactions.

The process of self-assembly is driven by the thermodynamic quest for the most stable arrangement of molecules. In the case of imidazolidine-2-thione derivatives, the directionality and specificity of hydrogen bonds guide the molecules to assemble into predictable and well-ordered supramolecular arrays. This bottom-up approach to constructing nanoscale architectures is a cornerstone of modern materials science.

Exploration of Potential in Nanoelectronics and Related Technologies

The potential for imidazolidine-2-thione-based supramolecular structures in nanoelectronics is an area of growing interest. mdpi.com The ability to form well-defined, self-assembled monolayers and other ordered structures on surfaces is a critical requirement for the development of molecular-scale electronic components.

While direct applications of this compound in nanoelectronic devices are still in the exploratory phase, the theoretical groundwork is promising. The thione group can facilitate charge transport, and the ordered arrangement of molecules in a supramolecular assembly could, in principle, be harnessed to create molecular wires, switches, or sensors. The precise control over the electronic properties of these materials through chemical modification of the imidazolidine-2-thione scaffold opens up a wide range of possibilities for future electronic technologies.

Imidazolidine-2-thione Derivatives in Advanced Materials Research Frameworks

The imidazolidine-2-thione core structure is a versatile scaffold that has been incorporated into a variety of advanced materials. Its derivatives are not only investigated for their supramolecular properties but also for their utility in the synthesis of other complex heterocyclic systems.

Recent research has demonstrated the use of imidazolidine-2-thione derivatives in the preparation of novel compounds with potential applications in medicinal chemistry and materials science. For instance, acylated derivatives of imidazolidine-2-thione have been synthesized and evaluated for their biological activity. nih.gov While some of these compounds have shown low cytotoxicity, their unique chemical properties make them interesting candidates for further development as non-toxic scaffolds in drug discovery. nih.gov

No Published Data on the Specific Biological Activities of this compound

Following a comprehensive review of available scientific literature, it has been determined that there are no published research studies detailing the mechanistic biochemical and in vitro biological activities of the specific chemical compound This compound .

The investigation sought to find data pertaining to the following areas, as specified in the article outline:

Antimicrobial Activity: Antibacterial and antifungal efficacy.

Antiproliferative and Antitumor Activity: Inhibition of cancer cell lines, DNA intercalation mechanisms, and topoisomerase II enzyme inhibition.

The search results indicate that while the broader class of imidazolidine-2-thione derivatives has been the subject of numerous biological studies, research on the specific 4,5-dimethoxy substituted version is confined to its role as a chemical intermediate. For instance, scientific literature describes the use of this compound as a starting reagent in the synthesis of other complex molecules, such as semithioglycolurils. researchgate.net

However, no data is available on its intrinsic efficacy against bacterial or fungal pathogens. Similarly, there are no accessible reports on its ability to inhibit cancer cell proliferation or its mechanisms of action related to DNA intercalation or topoisomerase II inhibition.

Consequently, it is not possible to generate a scientifically accurate article on the biological investigations of this compound as requested. The required data does not exist in the current body of scientific literature.

Mechanistic Biochemical and in Vitro Biological Investigations of Imidazolidine 2 Thiones

Enzyme and Receptor Modulatory Studies

Scientific investigations into the bioactivity of imidazolidine-2-thiones have revealed their potential to interact with various enzymes and receptors. While specific data on 4,5-Dimethoxyimidazolidine-2-thione is not extensively available in the reviewed literature, studies on the broader class of imidazolidine-2-thione and structurally related mercaptoimidazole derivatives provide insights into their potential modulatory effects.

Dopamine (B1211576) beta-Hydroxylase (DBH) Inhibition

Dopamine beta-hydroxylase (DBH) is a crucial enzyme responsible for the conversion of dopamine to norepinephrine. nih.gov Its inhibition is a therapeutic strategy for various conditions. There is no specific research available on the DBH inhibitory activity of this compound. However, the general structure of 1-substituted-2-mercaptoimidazoles has been a subject of interest in the development of DBH inhibitors. For instance, patent literature describes various derivatives, such as 1-(4-Methoxyphenyl)-2-mercaptoimidazole and 1-(4-Methoxybenzyl)-2-mercaptoimidazole, which have been synthesized and evaluated for this activity. medchemexpress.com This suggests that the imidazole-2-thione scaffold is recognized as a pharmacophore with the potential for DBH inhibition.

Adenosine-A2B Receptor Antagonism

The Adenosine A2B receptor (A2BR) is implicated in various physiological and pathological processes, including inflammation and cancer, making it a significant drug target. wikipedia.orgnih.govmdpi.com While direct studies on this compound are absent from the reviewed literature, the imidazolidine-2-thione scaffold has been identified as a promising basis for developing A2B receptor antagonists. Research indicates that derivatives of imidazolidine-2-thione are known to be active as antagonists for this receptor, with potential applications in cardiovascular and pulmonary disorders. nih.gov

GPR6 Inverse Agonism

GPR6 is an orphan G protein-coupled receptor primarily expressed in the brain, and its modulation is being explored for neuropsychiatric disorders. Specific data concerning the interaction of this compound with GPR6 is not available. However, literature suggests that analogues of imidazolidine-2-thione have been identified as GPR6 inverse agonists, highlighting the potential of this chemical class to modulate the activity of this orphan receptor. nih.gov

Tyrosinase Inhibition (as a class example)

Tyrosinase is a key enzyme in the synthesis of melanin, and its inhibitors are of great interest for cosmetics and for treating hyperpigmentation disorders. nih.gov While there are no specific studies on this compound, the structurally related thiourea-containing compounds and mercaptobenzimidazoles have demonstrated significant tyrosinase inhibitory activity. nih.gov

The thiourea (B124793) moiety itself is recognized as a key feature for tyrosinase inhibition. nih.gov Studies on 2-mercaptobenzimidazole (B194830) (2-MBI) derivatives, which share the cyclic thiourea core, show they can be potent inhibitors of both mushroom and mammalian tyrosinase. nih.gov For example, 5-Methoxy-2-mercaptobenzimidazole was identified as a highly efficient, reversible, and competitive inhibitor of tyrosinase. nih.gov Another derivative, 5-Chloro-2-mercaptobenzimidazole, also showed potent inhibition against tyrosinase substrates. medchemexpress.com These findings underscore the potential of the mercapto-imidazole scaffold as a template for potent tyrosinase inhibitors.

Table 1: Tyrosinase Inhibitory Activity of Selected Mercaptobenzimidazole Derivatives

| Compound | Target | IC₅₀ (nM) | Inhibition Type | Source |

| 5-Methoxy-2-mercaptobenzimidazole | Tyrosinase | 60 ± 2 | Reversible, Competitive | nih.gov |

| 5-Chloro-2-mercaptobenzimidazole | Tyrosinase (L-tyrosine substrate) | 60 | - | medchemexpress.com |

| 5-Chloro-2-mercaptobenzimidazole | Tyrosinase (L-dopa substrate) | 30 | - | medchemexpress.com |

Antioxidant Activity Assessment in Biochemical Systems

The capacity of a compound to counteract oxidative stress is a critical aspect of its biochemical profile. There is no specific data on the antioxidant properties of this compound. However, the general class of 2-imidazolthiones has been evaluated for antioxidant activity.

A study comparing 2-imidazolthiones to uric acid, a known antioxidant, found that 2-imidazolthiones reacted with the stable free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) at rates comparable to uric acid. Current time information in Bangalore, IN. These compounds were also shown to protect oxyhemoglobin from oxidation and protect erythrocytes from hemolysis induced by t-butyl hydroperoxide. Current time information in Bangalore, IN. Although 2-imidazolones also showed some activity, the 2-imidazolthiones were generally more reactive in the antioxidant assays performed. Current time information in Bangalore, IN. This suggests that the thione group (-C=S) is crucial for the antioxidant properties of this class of compounds.

Investigation of Ion Channel Modulation Potential

Ion channels are fundamental proteins that regulate a vast array of physiological processes by controlling the flow of ions across cell membranes. nih.govmdpi.commdpi.com A thorough review of the scientific literature did not yield any studies concerning the direct modulatory effects of this compound or the broader class of imidazolidine-2-thiones on specific ion channels. Therefore, its potential to act as an ion channel modulator remains uninvestigated.

Concluding Perspectives and Future Research Trajectories

Synthesis and Derivatization Innovations

The synthesis of the core imidazolidine-2-thione ring is well-established, often involving the reaction of diaminoalkanes with carbon disulfide. researchgate.net However, this method can require harsh conditions and may produce hazardous byproducts like hydrogen sulfide (B99878) gas. researchgate.net Future research could focus on developing milder and more efficient synthetic routes specifically for 4,5-disubstituted analogs. A plausible pathway for 4,5-dimethoxyimidazolidine-2-thione would involve the cyclization of 1,2-dimethoxy-1,2-ethanediamine with a suitable thiocarbonyl donor.

Innovations in derivatization represent a particularly promising frontier. Studies on the parent imidazolidine-2-thione have demonstrated that it can be readily acylated to form mono- and di-acylated derivatives. nih.govnih.gov The reaction outcome is highly dependent on the nature of the acyl chloride and the reaction conditions, allowing for controlled synthesis of specific products. nih.gov For instance, reacting imidazolidine-2-thione with atypical Vilsmeier adducts (formed from dimethylacetamide and various acyl chlorides) has proven to be an effective method for creating a library of these derivatives. nih.govresearchgate.net

Future work on this compound would likely explore similar acylation strategies. The electron-donating nature of the methoxy (B1213986) groups could influence the nucleophilicity of the nitrogen atoms, potentially altering the reactivity and selectivity of acylation compared to the unsubstituted parent compound. The development of methods for asymmetric derivatization will also be crucial, leveraging the chiral centers created by the C4 and C5 substitutions.

| Reaction Type | Reagents | Key Findings | Potential for 4,5-Dimethoxy Analog | Reference |

|---|---|---|---|---|

| Acylation | Atypical Vilsmeier Adducts (DMA + Acyl Chlorides) | Formation of mono- or di-acylated products is tunable based on the acyl chloride's steric and electronic properties. | Methoxy groups may alter nucleophilicity, affecting reaction outcomes. A route to novel acyl derivatives. | nih.govnih.gov |

| N-Substitution | Propargylamine and Isothiocyanates | Base-catalyzed intramolecular hydroamidation of resulting propargylic ureas provides access to substituted imidazol-2-ones. | Could be adapted for thione synthesis, providing N-functionalized derivatives. | acs.org |

| Backbone Functionalization | Elemental Sulfur, Potassium tert-butoxide | Synthesis of 4,5-bis(phenylthio)imidazole-2-thione has been achieved, demonstrating that the backbone can be directly functionalized. | Highlights the possibility of modifying the core ring beyond the nitrogen atoms. | acs.org |

Advancements in Computational and Theoretical Understanding

Computational chemistry is an invaluable tool for predicting the properties and reactivity of novel compounds. For the imidazolidine-2-thione scaffold, semi-empirical simulations have been successfully employed to rationalize the factors that control whether mono- or di-acylation occurs. nih.govnih.gov These computational models help to understand how the interplay of sterics and electronics in the acylating agent directs the reaction pathway. nih.gov Furthermore, in silico studies have been used to predict the pharmacokinetic properties and drug-likeness of acylated derivatives, guiding the selection of candidates for further development. nih.govresearchgate.net

Future theoretical work on this compound should focus on several key areas.

Conformational Analysis: The stereochemistry introduced by the two methoxy groups will result in several possible stereoisomers. Computational modeling will be essential to determine the most stable conformations and the energy barriers between them.

Electronic Properties: Density Functional Theory (DFT) calculations can elucidate how the electron-donating methoxy groups affect the electron density distribution in the ring, particularly at the nitrogen and sulfur atoms. This will be critical for predicting reactivity in derivatization reactions and interactions with biological targets.

Tautomerism: The thione/thiol tautomerism is a key feature of this class of compounds. wikipedia.org High-level ab initio and DFT calculations, similar to those performed on model systems like pyridine-2(1H)-thione, can predict the relative stability of the tautomers of this compound in various environments (gas phase, solution). rsc.org

Reactivity and Mechanism: Simulations can model reaction pathways, such as acylation, to predict regioselectivity and rationalize experimental outcomes.

| Methodology | Application | Key Insights | Future Direction for 4,5-Dimethoxy Analog | Reference |

|---|---|---|---|---|

| Semi-empirical Simulations | Rationalize acylation reaction outcomes. | Steric and electronic properties of reagents control mono- vs. di-acylation. | Predict reactivity and selectivity based on the influence of methoxy groups. | nih.gov |

| In Silico Pharmacokinetics | Predict ADME properties and drug-likeness. | Acylated derivatives show promising drug-like characteristics without cytotoxicity. | Guide the design of derivatives with favorable pharmacokinetic profiles. | nih.govresearchgate.net |

| Density Functional Theory (DFT) | Study electronic structure and bonding in thio-functionalized imidazoles. | Reveals delocalized electronic structure and quantifies donor/acceptor properties. | Elucidate electronic impact of methoxy groups on the core scaffold. | acs.org |

| Ab Initio / DFT with SCRF | Model thione/thiol tautomerism and solvent effects. | Accurately predicts relative stability of tautomers in different media. | Determine the predominant tautomeric form of the title compound. | rsc.org |

Exploration of Novel Material Applications

The imidazolidine-2-thione scaffold is not just a building block for pharmaceuticals but also a precursor for advanced materials. The unsubstituted compound, ethylenethiourea, is used as a vulcanization accelerator in rubber composites and as a precursor for gel-polymer electrolytes in lithium-sulfur batteries. sigmaaldrich.com It has also been used as a source of nitrogen and sulfur for creating heteroatom-functionalized carbon dots with enhanced photoluminescence. sigmaaldrich.com

A significant area for future research is the use of this compound as a ligand in coordination chemistry. The parent scaffold readily forms complexes with various metals, including cadmium, zinc, silver, and platinum. nih.gov Thio-functionalized imidazole (B134444) derivatives have been used to synthesize organometallic complexes with palladium, iridium, and molybdenum, which show potential in catalysis. acs.org The presence of both soft (sulfur) and hard (nitrogen, and potentially the methoxy oxygens) donor atoms in this compound makes it a versatile ligand for constructing novel metal-organic frameworks (MOFs). Imidazole-based ligands have been used to create MOFs capable of selectively sensing nitroaromatic compounds. nih.gov The specific stereochemistry and electronic signature of the dimethoxy analog could lead to MOFs with unique channel structures and selective guest recognition properties.

| Application Area | Scaffold/Derivative Used | Function | Future Prospect for 4,5-Dimethoxy Analog | Reference |

|---|---|---|---|---|

| Polymer Science | 2-Imidazolidinethione (Ethylenethiourea) | Vulcanization accelerator for rubber; Precursor for gel-polymer electrolytes. | Could act as a functional monomer or cross-linker for specialty polymers. | sigmaaldrich.com |

| Nanomaterials | 2-Imidazolidinethione | N, S-dopant source for photoluminescent carbon dots. | Potential precursor for creating novel doped nanostructures. | sigmaaldrich.com |

| Coordination Chemistry | Imidazolidine-2-thione | Ligand for antimicrobial/anticancer metal complexes (Cd, Zn, Ag, Pt). | Chelating ligand for creating complexes with unique catalytic or biological properties. | nih.gov |

| Metal-Organic Frameworks (MOFs) | Imidazole-containing tripodal ligands | Building block for fluorescent MOFs for sensing nitroaromatics and metal ions. | Could form MOFs with tailored pore environments for selective sensing or catalysis. | nih.gov |

| Catalysis | Thio-functionalized NHC–Pd complex | Demonstrated utility in catalysis. | As a precursor to N-heterocyclic carbene (NHC) ligands for catalysis. | acs.org |

Deepening Mechanistic Insights into Biological Interactions

The imidazolidine-2-thione scaffold is a well-recognized pharmacophore. nih.govnih.gov Derivatives have been identified as adenosine-A2B receptor antagonists and GPR6 inverse agonists, highlighting their potential in treating cardiovascular, pulmonary, and neuropsychiatric disorders. nih.gov More complex hybrids incorporating the scaffold have been designed as dual DNA intercalators and topoisomerase II inhibitors for anticancer applications. nih.gov

The mechanism of action often involves specific interactions with enzyme active sites or receptors. For example, related thiazolidinone derivatives have been developed as competitive and reversible inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a target for autoimmune diseases. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing these interactions. Research on other heterocyclic systems has shown that specific substitutions dramatically influence biological activity. For instance, in a series of imidazothiadiazole ecdysone (B1671078) agonists, hydrophobic and electron-withdrawing groups at a key position were found to be favorable for receptor binding. nih.gov

For this compound, future research should aim to:

Screen for Biological Activity: Synthesize a library of derivatives and screen them against a wide range of biological targets, including kinases, phosphatases, and G-protein coupled receptors.

Conduct SAR Studies: Systematically vary the substituents on the core structure to understand how size, lipophilicity, and electronic properties (influenced by the methoxy groups) affect binding affinity and efficacy.

Elucidate Mechanisms of Action: For active compounds, detailed biochemical and biophysical assays should be performed to determine their precise mechanism. This includes identifying the binding site, determining the mode of inhibition (e.g., competitive, non-competitive), and studying the structural basis of the interaction through techniques like X-ray crystallography of the ligand-protein complex. The role of the methoxy groups in forming key hydrogen bonds or other interactions will be of particular interest.

| Biological Target/Activity | Scaffold/Derivative | Mechanism/Key Finding | Implication for 4,5-Dimethoxy Analog | Reference |

|---|---|---|---|---|

| Adenosine-A2B Receptor | Imidazolidine-2-thione derivatives | Identified as antagonists. | Potential to develop novel antagonists with modulated selectivity/potency. | nih.gov |

| Topoisomerase II | Imidazole-2-thiones linked to acenaphythylenone | Act as dual DNA intercalators and enzyme inhibitors. | Scaffold could be incorporated into hybrid molecules targeting DNA/associated enzymes. | nih.gov |

| Lymphoid-specific tyrosine phosphatase (LYP) | 2-Thioxothiazolidin-4-one derivatives | Act as competitive inhibitors, regulating T-cell receptor signaling. | A potential target for developing novel immunomodulatory agents. | nih.gov |

| Ecdysone Receptor (Insects) | Imidazothiadiazole analogs | SAR studies show that hydrophobic and electron-withdrawing groups enhance binding. | Provides a model for how substituent effects can be systematically studied to improve potency. | nih.gov |

Q & A

What are the standard protocols for synthesizing DMIT and its derivatives?

Answer:

DMIT is synthesized via condensation of thiourea with glyoxal in aqueous acidic conditions (e.g., HCl) to form 4,5-dihydroxyimidazolidine-2-thione (DHIT), followed by methylation using methanol and HCl to yield DMIT . Derivatives are synthesized by reacting 1-substituted ureas with DMIT or DHIT under reflux, monitored by ¹H NMR to optimize reaction time and purity. Purification involves recrystallization from DMF-acetic acid or DMF-ethanol mixtures .

How can NMR spectroscopy and X-ray diffraction resolve structural ambiguities in DMIT derivatives?

Answer:

¹H and ¹³C NMR identify regiochemistry and substituent effects (e.g., coupling constants for cis/trans isomer differentiation). X-ray crystallography confirms absolute configurations, particularly for conglomerates, by analyzing hydrogen-bonding networks and torsion angles . For example, X-ray data in resolved phenyl group orientations in a diphenyl derivative.

What analytical techniques are recommended for characterizing DMIT analogs?

Answer:

- ¹H/¹³C NMR : Assign proton environments and carbon frameworks, with DEPT/APT for CH/CH₂/CH₃ differentiation .

- HRMS (ESI) : Confirm molecular weights and fragmentation patterns .

- X-ray diffraction : Resolve stereochemical ambiguities in crystalline derivatives .

How can researchers address contradictions in reaction yields with varying substituents?

Answer:

Systematically vary substituents (e.g., alkyl vs. aryl groups) and monitor reaction kinetics via in situ NMR. For example, bulky substituents (e.g., cyclohexyl) may require prolonged reaction times or acid catalysis adjustments . Conflicting data on thiourea cyclization efficiency can be resolved by isolating intermediates (e.g., 4,5-dihydroxyimidazolidine-2-ones) .

What are key considerations for designing bioactivity studies on DMIT derivatives?

Answer:

- Experimental models : Use enzyme inhibition assays (e.g., anti-HIV protease) or herbicidal activity tests on plant models.

- Controls : Include positive controls (e.g., known inhibitors) and structure-activity relationship (SAR) analysis via substituent variation .

How can computational methods complement NMR for structural analysis?

Answer:

- DFT calculations : Predict ¹³C chemical shifts and optimize geometries for comparison with experimental NMR data .

- HMBC correlations : Validate predicted hydrogen-carbon connectivity in complex derivatives (e.g., hydroxymethyl-substituted analogs) .

What solvent systems optimize DMIT cyclocondensation reactions?

Answer:

Polar aprotic solvents (e.g., DMF) enhance solubility of thiourea intermediates, while acid catalysis (HCl) promotes cyclization. Methanol/water mixtures improve yields for O-methylation steps . Solvent polarity adjustments can suppress competing pathways (e.g., dimerization) .

How to differentiate cis/trans isomers in DMIT derivatives?

Answer:

- NMR : Cis isomers show smaller coupling constants (e.g., 3JHH < 4 Hz) due to eclipsed conformations, while trans isomers exhibit larger values (>8 Hz) .

- X-ray : Torsion angles (e.g., C4–N1–C2–O1) distinguish cis (≈84°) vs. trans (≈−176°) configurations .

What mechanistic insights exist for DMIT’s role in heterocyclic synthesis?

Answer:

DMIT acts as a thiourea precursor in cyclocondensation, where glyoxal forms the imidazolidine ring. Acidic conditions facilitate thiocyanate (KSCN) incorporation, enabling 1,3,5-oxadiazinane-4-thione formation via nucleophilic attack . Mechanistic studies using deuterated solvents reveal rate-limiting steps in ring closure .

How to handle competing reaction pathways in DMIT-based syntheses?

Answer:

- Kinetic studies : Use time-resolved NMR to identify intermediates (e.g., 4,5-dihydroxyimidazolidine-2-ones) and optimize conditions to favor desired products .

- Isolation : Chromatographically separate intermediates to prevent side reactions (e.g., over-alkylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.